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5-Isobutylpyrazin-2-amine -

5-Isobutylpyrazin-2-amine

Catalog Number: EVT-14094806
CAS Number:
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Isobutylpyrazin-2-amine is a nitrogen-containing heterocyclic compound belonging to the pyrazine family. It is characterized by the presence of an isobutyl group attached to the pyrazine ring at the 5-position and an amino group at the 2-position. This compound has garnered interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals.

Source

The compound can be synthesized from 5-isobutylpyrazine through direct amination processes, utilizing ammonia or primary amines as reactants. The synthesis methods often involve reactions that are straightforward and efficient, making it accessible for industrial applications .

Classification

5-Isobutylpyrazin-2-amine falls under the category of amino pyrazines, which are known for their diverse biological activities. Pyrazines, in general, are recognized for their roles in flavor and fragrance industries, as well as their functional properties in medicinal chemistry .

Synthesis Analysis

Methods

The synthesis of 5-isobutylpyrazin-2-amine can be achieved through several methods:

  1. Direct Amination: This involves the reaction of 5-isobutylpyrazine with ammonia or primary amines in the presence of catalysts or under specific conditions to facilitate the introduction of the amino group at the 2-position.
  2. Condensation Reactions: Another approach includes condensation reactions involving α-amino carbonyl compounds, which can yield various substituted pyrazines, including 5-isobutylpyrazin-2-amine .

Technical Details

The direct amination method typically requires controlled temperature and pressure conditions to optimize yield and minimize side reactions. Reaction times can vary based on the specific reagents and conditions used.

Molecular Structure Analysis

Structure

The molecular formula of 5-isobutylpyrazin-2-amine is C8H12N2C_8H_{12}N_2. The structure consists of a six-membered pyrazine ring with two nitrogen atoms at positions 1 and 4, an isobutyl group at position 5, and an amino group at position 2.

Data

  • Molecular Weight: Approximately 152.20 g/mol
  • Chemical Structure: The compound exhibits a planar structure due to the aromatic nature of the pyrazine ring, allowing for potential interactions in biological systems.
Chemical Reactions Analysis

Reactions

  1. Amination Reaction: The primary reaction for synthesizing 5-isobutylpyrazin-2-amine involves the nucleophilic attack of ammonia on the electrophilic carbon atom adjacent to the nitrogen in 5-isobutylpyrazine.
  2. Substitution Reactions: The amino group can also participate in further substitution reactions, potentially leading to derivatives that may enhance biological activity or modify physical properties .

Technical Details

The reactivity of the amino group allows it to engage in various chemical transformations, making it a versatile building block for creating more complex molecules.

Mechanism of Action

Process

The mechanism by which 5-isobutylpyrazin-2-amine exerts its effects is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, potentially influencing biochemical pathways.

Data

Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial or anti-inflammatory properties, although specific data on 5-isobutylpyrazin-2-amine's mechanism remains limited and warrants further investigation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to light yellow liquid or solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar compounds.

Chemical Properties

  • Solubility: Soluble in polar solvents such as water and alcohols.
  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong acids or bases.

Relevant analyses indicate that its solubility profile makes it suitable for various applications in both organic synthesis and biological testing .

Applications

Scientific Uses

  1. Pharmaceuticals: The compound may serve as a precursor for developing new drugs targeting specific diseases due to its potential biological activity.
  2. Agrochemicals: Its properties could be exploited in developing herbicides or pesticides that require specific modes of action against pests or weeds.
  3. Flavoring Agents: Given its pyrazine structure, it may also find utility in food science as a flavor enhancer or aroma compound .
Introduction to 5-Isobutylpyrazin-2-amine in Heterocyclic Chemistry

Historical Context and Discovery of Pyrazine Derivatives in Natural Systems

The identification of alkylpyrazines as key aroma compounds in plants marked a significant advancement in natural product chemistry. While 5-Isobutylpyrazin-2-amine itself is less documented than its methoxy derivatives, its biochemical precursor role emerged alongside research into green bell pepper (Capsicum annuum) volatiles. The foundational discovery occurred in 1969 when Buttery et al. identified 3-isobutyl-2-methoxypyrazine (IBMP) as the primary source of the characteristic aroma in bell peppers [3]. Subsequent studies revealed IBMP's presence across Vitis vinifera (wine grapes), peas (Pisum sativum), and galbanum oil (Ferula galbaniflua), establishing alkylmethoxypyrazines as a ubiquitous class of plant secondary metabolites [3] [8]. Crucially, stable-isotope feeding experiments demonstrated that 5-Isobutylpyrazin-2-amine (or its hydroxy analogue) is an intermediate in IBMP biosynthesis, originating from branched-chain amino acids like leucine [3] [4]. These findings positioned 5-Isobutylpyrazin-2-amine within the metabolic grid of plant flavor compounds, albeit often transient and at low concentrations.

Table 1: Key Natural Sources and Discovery Timeline of Pyrazine Derivatives

CompoundNatural SourceYear IdentifiedSignificance
3-Isobutyl-2-methoxypyrazine (IBMP)Green Bell Pepper (Capsicum annuum)1969Dominant "green" aroma compound
3-Isopropyl-2-methoxypyrazine (IPMP)Green Peas (Pisum sativum)1970Characteristic earthy/pea-like aroma
3-sec-Butyl-2-methoxypyrazine (sBMP)Galbanum Oil (Ferula galbaniflua)1969Contributory aroma molecule
5-Isobutylpyrazin-2-amine (inferred)Bell Pepper, GrapevinesImplied post-1970Biosynthetic precursor to IBMP

Structural and Functional Significance of 5-Isobutylpyrazin-2-amine in Nitrogen-Containing Heterocycles

5-Isobutylpyrazin-2-amine belongs to the pyrazine class of diazines—six-membered heterocyclic rings containing two nitrogen atoms at the 1 and 4 positions. Its structure embodies key features governing reactivity and function:

  • Aromaticity: Like pyrazine itself, 5-Isobutylpyrazin-2-amine possesses a planar, π-delocalized aromatic system satisfying Hückel's rule (6 π-electrons: 4 from carbon atoms and 1 from each nitrogen lone pair in a p-orbital). This aromaticity imparts stability and influences electron distribution [2] [5]. The nitrogen atoms are electron-withdrawing, rendering the ring π-deficient compared to benzene.
  • Substitution Pattern: The isobutyl group (–CH₂CH(CH₃)₂) at position 5 provides steric bulk and lipophilicity. Crucially, the primary amine (–NH₂) at position 2 is a potent electron-donating group via resonance (+R effect), significantly activating the ring towards electrophilic aromatic substitution (EAS), particularly at the positions ortho (C3) and para (C5) relative to the amine [2]. However, the C5 position is blocked by the isobutyl substituent, directing EAS primarily to C3/C6.
  • Basicity: Unlike the non-basic pyrrole nitrogen (where the lone pair is part of the aromatic sextet), the pyrazine nitrogens in 5-Isobutylpyrazin-2-amine have their lone pairs in sp² orbitals in the plane of the ring, available for protonation. However, its basicity (predicted pKa of conjugate acid ~3-5) is lower than aliphatic amines due to the electron-withdrawing nature of the second ring nitrogen and the aromatic system (cf. pyridine pKa ~5.2). This moderate basicity facilitates its participation in acid-base catalysis during biosynthesis [2] [5] [7].
  • Hydrogen Bonding Capacity: The primary amino group acts as both a hydrogen bond donor and acceptor, enabling specific interactions with enzymes (e.g., O-methyltransferases) during its metabolic transformations.

Table 2: Structural and Electronic Comparison of Key Pyrazine Derivatives

CompoundSubstituentsLone Pair Status (N)Basicity (Conjugate Acid pKa approx.)Key Functional Impact
PyrazineNonesp² orbitals (basic)~0.6π-deficient heterocyclic scaffold
2-Aminopyrazine-NH₂ at C2sp² orbitals (basic)~3-4Strongly activating for EAS
5-Isobutylpyrazin-2-amine-NH₂ at C2, -CH₂CH(CH₃)₂ at C5sp² orbitals (basic)~3-4Precursor reactivity, enzyme recognition
3-Isobutyl-2-methoxypyrazine (IBMP)-OCH₃ at C2, -CH₂CH(CH₃)₂ at C3sp² orbitals (basic)~2-3Volatile aroma compound (low odor threshold)
PyrroleN-H in ringPart of aromatic sextet (non-basic)~-0.4 (weak acid)Highly activated for EAS, weak base

Role in Biosynthetic Pathways of Methoxypyrazines and Flavor-Active Compounds

5-Isobutylpyrazin-2-amine is a central, albeit often transient, intermediate in the biosynthetic pathway leading to potent flavor-active methoxypyrazines (MPs), particularly IBMP. The pathway involves sequential enzymatic steps originating from branched-chain amino acids:

  • Precursor Condensation: Evidence from stable-isotope labeling studies in bell pepper and grapevine indicates that L-Leucine serves as the primary precursor for the isobutyl side chain. Leucine is likely deaminated to α-ketoisocaproate (α-KIC). Glycine (or glyoxylate) acts as the source of the C1-N-C2 fragment of the pyrazine ring [3] [4]. The exact enzymatic mechanism for the initial ring closure remains under investigation, but a plausible route involves condensation of α-KIC (or a derivative like 2-hydroxy-3-methylvalerate) with glycine/glyoxylate, potentially forming 2-hydroxy-3-isobutylpyrazine (IBHP) or its tautomer 5-isobutylpyrazin-2(1H)-one. Reduction/amination could then yield 5-Isobutylpyrazin-2-amine.

  • O-Methylation - The Key Flavor-Generating Step: The critical transformation from a non-volatile precursor (like IBHP or potentially the 2-amine) into the highly volatile and potent IBMP is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). Genetic and biochemical studies in grapevine (Vitis vinifera) identified specific OMTs:

  • VvOMT3 and VvOMT4: These enzymes were characterized via QTL analysis and functional assays. VvOMT3 exhibits high specificity and catalytic efficiency (low Km) for methylating 2-hydroxy-3-isobutylpyrazine (IBHP) to form IBMP [4]. While IBHP is the direct substrate, the 2-amino group of 5-Isobutylpyrazin-2-amine could potentially undergo oxidation/hydroxylation to yield IBHP, positioning the amine as a direct precursor.
  • Tissue-Specific Biosynthesis & Transport: Research shows IBMP biosynthesis occurs in specific plant tissues. In bell peppers, IBMP levels are highest in the pericarp (fruit flesh), placenta, and seeds, with roots accumulating IPMP. Phloem exudate studies confirmed IBMP translocation within the plant [3]. In grapevines, while early work suggested fruit-specific synthesis, later evidence indicates IBMP is biosynthesized in both leaves and berries, with complex regulation during ripening (levels peak pre-véraison and decline) [3] [4].
  • Regulation and Significance: The expression of key OMTs like VvOMT3 correlates strongly with high MP-producing grape varieties (e.g., Cabernet Sauvignon, Sauvignon Blanc) compared to low producers (e.g., Pinot Noir). Polymorphisms in these genes significantly impact flavor profiles in wines. The presence and metabolism of 5-Isobutylpyrazin-2-amine (or IBHP) are therefore fundamental determinants of the characteristic "green" or "vegetative" notes desired in certain wines at low levels but considered detrimental at high concentrations, particularly in red wines [3] [4].

Table 3: Key Enzymes in the Biosynthesis of Methoxypyrazines from 5-Isobutylpyrazin-2-amine Precursors

EnzymeGene (e.g., Grapevine)Substrate SpecificityProductImpact on Flavor
Branched-chain amino acid transaminase/decarboxylaseNot fully characterizedL-Leucine, L-Isoleucine, L-Valineα-Keto acids (e.g., α-KIC)Provides alkyl side chain precursors
Pyrazine Ring-forming Enzyme(s)Unknownα-Keto acids, Glycine/Glyoxylate derivatives2-Hydroxypyrazine or 2-Aminopyrazine (e.g., IBHP or 5-Isobutylpyrazin-2-amine)Creates core heterocyclic structure
O-Methyltransferase (OMT)VvOMT3, VvOMT4 (Vitis)Highly specific for 2-Hydroxy-3-alkylpyrazines (e.g., IBHP)2-Methoxy-3-alkylpyrazine (e.g., IBMP)Generates potent volatile aroma compound
Putative Oxidase/DeaminaseUnknown5-Isobutylpyrazin-2-amine (hypothesized)2-Hydroxy-3-isobutylpyrazine (IBHP)Converts amine precursor to direct OMT substrate

Properties

Product Name

5-Isobutylpyrazin-2-amine

IUPAC Name

5-(2-methylpropyl)pyrazin-2-amine

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C8H13N3/c1-6(2)3-7-4-11-8(9)5-10-7/h4-6H,3H2,1-2H3,(H2,9,11)

InChI Key

WSDVHKAFWIWVFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CN=C(C=N1)N

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